3-Ethyl-1-(pyridin-2-yl)pentan-2-one
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 3-ethyl-1-(pyridin-2-yl)pentan-2-one according to IUPAC rules. This designation reflects:
- Pyridin-2-yl substituent attached to the pentan-2-one backbone at position 1.
- 3-ethyl group located at position 3 of the pentane chain.
- The ketone functional group at carbon 2.
The SMILES notation CCC(CC)C(CC1=NC=CC=C1)=O accurately represents the connectivity of atoms, emphasizing the pyridine ring (C1=NC=CC=C1) and the ethyl branch (CCC(CC)) linked to the pentan-2-one core.
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₁₂H₁₇NO , derived from:
- Carbon : 12 atoms (pyridine ring + pentane chain + ethyl group).
- Hydrogen : 17 atoms (including those in the ethyl and pyridine moieties).
- Nitrogen : 1 atom from the pyridine ring.
- Oxygen : 1 atom from the ketone group.
The molecular weight is 191.27 g/mol , calculated as:
$$
(12 \times 12.01) + (17 \times 1.008) + (14.01) + (16.00) = 191.27 \, \text{g/mol}.
$$
This aligns with data from chemical databases and supplier entries.
Three-Dimensional Conformational Studies
The 3D structure of this compound reveals:
- Pyridine ring in a planar conformation with partial aromaticity.
- Ketone group at carbon 2, forming a trigonal planar geometry.
- Ethyl substituent at carbon 3, adopting a staggered conformation to minimize steric strain.
Interactions between the pyridine nitrogen and the ketone oxygen are absent due to spatial separation, as determined by computational models.
Comparative Analysis with Related Pyridinyl Ketones
The structural features of this compound differentiate it from related pyridinyl ketones (Table 1).
| Compound | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|
| This compound | 1039892-42-6 | C₁₂H₁₇NO | Pyridin-2-yl group, ethyl substituent at C3, ketone at C2 |
| 3-Ethyl-3-hydroxy-pentan-2-one | 22350059 | C₇H₁₄O₂ | Hydroxyl group at C3, no pyridine moiety |
| (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one | 5354119 | C₁₄H₁₁NO | Propenone backbone, phenyl substituent, pyridin-2-yl group |
| 3-Methyl-1-(pyridin-2-yl)pentan-2-one | 34552-03-9 | C₁₁H₁₅NO | Methyl substituent at C3, shorter alkyl chain |
Key distinctions :
- The ethyl group at C3 introduces greater steric bulk compared to methyl analogs.
- Lack of hydroxyl groups eliminates potential hydrogen-bonding interactions.
- Pyridin-2-yl substitution enables π-π stacking with aromatic systems, unlike non-aromatic substituents.
Properties
IUPAC Name |
3-ethyl-1-pyridin-2-ylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-10(4-2)12(14)9-11-7-5-6-8-13-11/h5-8,10H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQORBOWZVUNPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651814 | |
| Record name | 3-Ethyl-1-(pyridin-2-yl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039892-42-6 | |
| Record name | 3-Ethyl-1-(pyridin-2-yl)pentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Ethyl-1-(pyridin-2-yl)pentan-2-one is a compound of interest within medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its pentanone structure with an ethyl group and a pyridine ring. The molecular formula is , which influences its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its mechanism of action is primarily attributed to interactions with specific enzymes and receptors.
Antimicrobial Activity
Studies have shown that compounds containing a pyridine moiety often possess antimicrobial properties. For instance, derivatives of pyridine have been tested against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
| Control (Chloramphenicol) | Staphylococcus aureus | 24 |
| Control (Chloramphenicol) | Escherichia coli | 20 |
These results suggest that the compound has moderate antibacterial activity, comparable to established antibiotics.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. A notable study reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
These findings indicate that the compound exhibits significant cytotoxic effects on cancer cells, warranting further investigation into its mechanisms.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : The pyridine ring can interact with various receptors, potentially modulating signaling pathways involved in inflammation or cell growth.
- Oxidative Stress Induction : It may increase oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of pyridine derivatives, including this compound:
-
Study on Antimicrobial Activity :
- Researchers synthesized a series of pyridine derivatives and tested their antibacterial effects. The results indicated that modifications to the alkyl chain significantly influenced activity.
- The study concluded that the presence of an ethyl group enhances antimicrobial efficacy against Gram-positive bacteria.
-
Evaluation of Anticancer Properties :
- A recent study focused on the effects of this compound on HeLa cells. The compound was shown to induce apoptosis through the activation of caspase pathways.
- This suggests a promising avenue for developing new anticancer agents based on this scaffold.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on shared structural motifs or functional groups:
3-Hydroxy-3,4-dimethyl-1-(pyridin-2-yl)pentan-2-one (2b)
- Structural Features : Contains a hydroxyl group at position 3 and a methyl group at position 4, in addition to the pyridin-2-yl group.
- Key Properties: Exhibits keto-enol tautomerism in CDCl₃, with an 89:11 keto-enol ratio . The hydroxyl group enhances hydrogen-bonding capability, increasing solubility in polar solvents compared to the ethyl-substituted target compound.
- Applications : Synthesized via CO₂-promoted hydration of propargylic alcohols, indicating utility in green chemistry approaches for tertiary α-hydroxy ketones .
1-(Dimethyl(oxo)-λ⁶-sulfaniliden)-1-(pyridin-2-yl)pentan-2-one
- Structural Features : Replaces the ethyl group with a dimethyl sulfoximide group (-S(O)=N(CH₃)₂).
- Key Properties :
- Applications: Potential pharmaceutical applications due to sulfoximide’s bioactivity, though specific uses require further study .
3-Ethyl-2,4-pentanedione
- Structural Features : A diketone with an ethyl substituent at position 3.
- Key Properties: Exists as a tautomeric mixture (enol and keto forms), with acidic α-hydrogens enabling chelation with metal ions . Lower thermal stability compared to mono-ketones like the target compound.
- Applications : Widely used as a ligand in metal coordination chemistry and as a precursor in organic synthesis .
Physical and Chemical Properties
Preparation Methods
Direct Alkylation and Condensation Routes Using Pyridine Derivatives
A prominent approach to synthesizing pyridin-2-yl ketones involves the reaction of 2-methylpyridine or 3-methylpyridine with aldehydes or ketones under controlled conditions, often in the presence of amine bases and water in sealed autoclaves. This method is exemplified in Japanese patent JP2010270008A, which describes high-yield, selective production of pyridinyl ethanol derivatives and related ketones by reacting methylpyridines with aldehydes such as acetaldehyde or paraformaldehyde.
-
- Methylpyridine (2- or 3-methylpyridine) is combined with aldehydes (e.g., acetaldehyde or paraformaldehyde) in ion-exchanged water.
- Triethylamine or dimethylethylamine is added as a base catalyst.
- The mixture is heated in a stainless steel autoclave at 140 °C for approximately 2 hours.
- Subsequent removal of aldehyde, amine, and water under reduced pressure yields concentrated pyridinyl alcohol or ketone intermediates.
-
- Yields range from 86% to 94% with selectivities around 90-95%.
- Unreacted methylpyridine recovery rates are high (98-99%), indicating efficient process recycling.
| Starting Material | Aldehyde | Base | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) | Recovery of Pyridine (%) |
|---|---|---|---|---|---|---|---|
| 2-Methylpyridine | Paraformaldehyde | Triethylamine | 140 | 2 | 94 | 95 | 99 |
| 2-Methylpyridine | Acetaldehyde | Triethylamine | 140 | 2 | 90 | 94 | 98 |
| 3-Methylpyridine | Paraformaldehyde | Triethylamine | 140 | 2 | 91 | 94 | 99 |
| 3-Methylpyridine | Acetaldehyde | Triethylamine | 140 | 2 | 91 | 95 | 98 |
| 3-Methylpyridine | Benzaldehyde | Dimethylethylamine | 140 | 2 | 86 | 93 | 98 |
This method can be adapted for synthesizing 3-ethyl-1-(pyridin-2-yl)pentan-2-one by choosing appropriate aldehyde or ketone precursors and reaction conditions to introduce the ethyl and pentan-2-one moieties adjacent to the pyridine ring.
Horner-Wadsworth-Emmons (HWE) Reaction for Pyridinyl Ketone Synthesis
The Horner-Wadsworth-Emmons reaction is a well-established method for constructing α,β-unsaturated ketones and related compounds, including heteroaryl-substituted ketones. According to research on the synthesis of diarylhepta-1,4,6-trien-3-ones with heteroaryl rings, HWE reactions using phosphonate esters and heteroaryl aldehydes can yield pyridinyl ketones with moderate to good yields (35-86%).
-
- Preparation of phosphonate intermediates by reacting appropriate propenals with bis(diethylphosphonato)acetone.
- Subsequent HWE reaction between these phosphonates and heteroarylformaldehydes (such as pyridine-2-carboxaldehyde) using potassium carbonate as base.
- Reaction conditions typically involve mild bases and solvents suitable for the phosphonate and aldehyde substrates.
-
- Yields vary widely (7-86%), depending on substrate structure and reaction optimization.
- This method allows for structural diversity and fine-tuning of substituents on the pyridine ring and ketone side chain.
This synthetic route is valuable for preparing this compound analogs by selecting suitable phosphonate and aldehyde precursors to introduce the ethyl and pentan-2-one groups.
Friedländer Quinoline Synthesis Adaptations
Although Friedländer synthesis is classically used for quinoline derivatives, modified solvent-free Friedländer-type condensations catalyzed by polyphosphoric acid have been reported for preparing aryl-substituted ketones with heteroaromatic rings.
-
- Reaction of 2-aminobenzophenone with diketones (e.g., pentan-2,3-dione) in the presence of freshly prepared polyphosphoric acid at 90 °C without solvents.
- Reaction completion monitored by TLC.
- Workup involves quenching with saturated sodium carbonate, extraction, drying, and recrystallization.
-
- Moderate to good yields (~82%) of aryl-substituted ketones.
- The method provides an environmentally benign, solvent-free approach with straightforward purification.
While this exact method targets quinoline derivatives, adaptations could be made for preparing pyridin-2-yl ketones by substituting the amine and diketone substrates accordingly.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Selectivity (%) | Notes |
|---|---|---|---|---|
| Methylpyridine + Aldehydes (Autoclave) | 2- or 3-methylpyridine, acetaldehyde/paraformaldehyde, triethylamine, 140 °C, 2 h | 86-94 | 90-95 | High selectivity, scalable, recyclable |
| Horner-Wadsworth-Emmons Reaction | Phosphonates + pyridine-2-carboxaldehyde, K2CO3 base | 7-86 | Moderate | Versatile, allows structural variation |
| Friedländer-type Condensation | 2-aminobenzophenone + pentan-2,3-dione, PPA catalyst, 90 °C, solvent-free | ~82 | Not specified | Solvent-free, environmentally friendly |
Detailed Research Findings and Notes
The autoclave method using methylpyridine and aldehydes with triethylamine base is notable for its high yield and selectivity, as well as the efficient recovery of unreacted starting materials, which is important for industrial scalability.
The HWE reaction, despite sometimes lower yields, offers a powerful synthetic tool for constructing complex pyridinyl ketones with multiple substituents, facilitating SAR (structure-activity relationship) studies in medicinal chemistry.
Friedländer synthesis adaptations provide a solvent-free, catalytic alternative that may be optimized for pyridinyl ketones by substrate modification, contributing to greener chemistry approaches.
No direct preparation of this compound was found in the reviewed literature, but the above methods provide strong synthetic foundations and strategies for its preparation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethyl-1-(pyridin-2-yl)pentan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via regioselective hydration of propargylic alcohols under CO₂ pressure (90°C, 2 MPa), as demonstrated for structurally similar α-hydroxy ketones . Kinetic vs. thermodynamic enolate formation (using LDA or t-BuOK) can influence alkylation pathways, but polyalkylation risks require careful control of base strength and reaction reversibility . Optimization includes adjusting CO₂ pressure, temperature, and catalyst systems to improve yield and selectivity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for identifying tautomeric forms (e.g., keto-enol equilibrium) and resolving structural ambiguities. For example, CDCl₃ solvent can stabilize keto-enol ratios (89:11), with distinct δ values for pyridyl protons (e.g., δ = 8.50 ppm for pyridine-H) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₂H₁₇NO, theoretical MW: 191.13 g/mol) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Carbonyl stretching (~1700 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) validate functional groups.
Q. How can positional isomers of pentan-2-one derivatives be distinguished experimentally?
- Methodological Answer : Iodoform tests differentiate α-methyl ketones (e.g., pentan-2-one) from non-α-methyl analogs (e.g., pentan-3-one). The former produces a yellow precipitate (CHI₃) under alkaline I₂ conditions, while the latter does not .
Advanced Research Questions
Q. How can tautomeric equilibria of this compound be quantified and resolved using NMR?
- Methodological Answer : Dynamic NMR experiments at variable temperatures (e.g., 25–60°C) can assess keto-enol interconversion rates. Integration of ¹H NMR peaks in CDCl₃ (or DMSO-d₆) quantifies tautomer ratios. For example, the keto form may dominate (89%), with enol protons appearing as broad singlets due to exchange broadening . Solvent polarity and pH adjustments (e.g., acidic conditions) can stabilize specific tautomers.
Q. What strategies address data discrepancies in crystallographic refinement for pyridyl-containing ketones?
- Methodological Answer : SHELX programs (e.g., SHELXL) are robust for small-molecule refinement. Key steps include:
- Using high-resolution data (≤1.0 Å) to resolve disorder in pyridyl or ethyl groups.
- Applying TWIN commands for twinned crystals and ISOR restraints to mitigate thermal motion artifacts .
- Cross-validating with DFT-calculated geometries to refine bond lengths and angles .
Q. How do computational methods predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites by analyzing LUMO distribution. The pyridyl nitrogen’s electron-withdrawing effect polarizes the carbonyl group, increasing susceptibility to nucleophilic attack at the ketone carbon. Solvent effects (e.g., PCM models) refine activation energy predictions for reactions like Grignard additions .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on synthetic yields for pyridyl ketones?
- Methodological Answer : Discrepancies often arise from:
- Catalyst Purity : Trace metals in reagents (e.g., Pd/C) may alter reaction pathways.
- Moisture Sensitivity : Enolate intermediates (e.g., silyl enol ethers) require anhydrous conditions; even minor H₂O contamination can hydrolyze intermediates, reducing yield .
- Analytical Calibration : Internal standards (e.g., heptan-2-one for GC-MS) must be validated to avoid quantification errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
